molecular formula C14H14FN3O2 B8128590 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide

Cat. No.: B8128590
M. Wt: 275.28 g/mol
InChI Key: UHWCKXRWHAJPKL-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide is a complex organic compound that features a pyrazole ring substituted with a fluoro-formylphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide typically involves the formation of the pyrazole ring followed by the introduction of the fluoro-formylphenyl group and the acetamide moiety. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoro-Formylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-formylphenyl group is coupled with a halogenated pyrazole.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with dimethylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-[4-(2-Fluoro-4-carboxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.

    Reduction: 2-[4-(2-Fluoro-4-hydroxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-formylphenyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-formylphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide is unique due to the combination of its fluoro-formylphenyl group and pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2-fluoro-4-formylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-17(2)14(20)8-18-7-11(6-16-18)12-4-3-10(9-19)5-13(12)15/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCKXRWHAJPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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